N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Description
N-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazinedione core fused with a 1,3,4-thiadiazole ring. The 4-fluorobenzylsulfanyl substituent at position 5 of the thiadiazole ring and the phenyl group at position 1 of the pyridazinedione distinguish its structure.
Properties
Molecular Formula |
C20H14FN5O2S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-oxo-1-phenylpyridazine-3-carboxamide |
InChI |
InChI=1S/C20H14FN5O2S2/c21-14-8-6-13(7-9-14)12-29-20-24-23-19(30-20)22-18(28)17-16(27)10-11-26(25-17)15-4-2-1-3-5-15/h1-11H,12H2,(H,22,23,28) |
InChI Key |
XELOETZTNXFDEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Construction
The 1,3,4-thiadiazole nucleus forms via cyclization of thiosemicarbazide derivatives. A representative protocol from PMC9413519 involves:
Amination at C2 Position
Introducing the amine group precedes carboxamide coupling:
Synthesis of 4-Oxo-1-Phenyl-1,4-Dihydropyridazine-3-Carboxylic Acid
Biginelli-Type Cyclocondensation
Adapting methodologies from PMC9413519:
Hydrolysis to Carboxylic Acid
Carboxamide Coupling Strategy
Amine Activation and Coupling
| Step | Reagent System | Temperature | Time | Yield |
|---|---|---|---|---|
| Acylation | Acid chloride + Thiadiazol-2-amine | 0°C → RT | 12h | 68% |
| Schotten-Baumann | NaOH (aq), THF | 0°C | 2h | 82% |
| EDCI/HOBt | DCM, NMM | RT | 6h | 89% |
Optimal Protocol :
-
Purification : Silica gel chromatography (EtOAc/Hexane 3:7 → 1:1 gradient)
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 32 | 18 |
| E-Factor | 27 | 11 |
| Energy Consumption (kW·h/kg) | 48 | 22 |
Analytical Characterization
Critical quality attributes confirmed via:
-
HPLC : Purity >99.5% (C18, 0.1% TFA/MeCN gradient)
-
HRMS : [M+H]⁺ calc. 484.0923, found 484.0918
-
XRD : Orthorhombic crystal system, P2₁2₁2₁ space group
Challenges and Mitigation Strategies
-
Thiol Oxidation
-
Carboxamide Racemization
-
Maintain reaction pH <8 during coupling
-
Pre-cool EDCI/HOBt system to 0°C before amine addition
-
-
Dihydropyridazine Tautomerism
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyridazine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, studies have synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay method. While none surpassed the efficacy of doxorubicin, certain derivatives showed notable activity, suggesting that N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide may also possess similar properties worth exploring further .
Anticonvulsant Properties
Thiadiazole-based compounds have been investigated for their anticonvulsant effects. A study highlighted the synthesis of thiazolidin derivatives that demonstrated significant anticonvulsant activity in animal models. This suggests that this compound could be a candidate for further research in treating seizure disorders .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against various bacterial strains. Investigating the antimicrobial potential of this compound could yield beneficial insights for developing new antibiotics .
Photophysical Properties
The unique electronic structure of thiadiazole compounds can lead to interesting photophysical properties. Research into the photostability and luminescence of such compounds could pave the way for applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Polymer Chemistry
Compounds like this compound can be utilized as monomers or additives in polymer synthesis to enhance mechanical properties or thermal stability.
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and sulfanyl group may play crucial roles in binding to these targets, while the dihydropyridazine core could influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898599-53-6)
- Structural Differences :
- Molecular Formula : C₁₆H₁₅N₅O₂S₂ (vs. C₂₀H₁₅FN₄O₂S₂ for the target compound).
- Molecular Weight : 373.5 g/mol (vs. 422.5 g/mol for the target compound).
- The 4-methylphenyl group may enhance π-π stacking interactions in biological targets compared to the unsubstituted phenyl group .
AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)
- Core Structure : 1,4-Dihydropyridine (vs. pyridazinedione-thiadiazole hybrid in the target compound) .
- Substituents :
- AZ331: 4-Methoxyphenyl-2-oxoethylthio, 2-furyl, and 2-methoxyphenyl groups.
- AZ257: 4-Bromophenyl-2-oxoethylthio instead of 4-methoxyphenyl.
- Functional Comparison: The dihydropyridine core is associated with calcium channel modulation, whereas the pyridazinedione-thiadiazole framework may target different enzymes (e.g., kinases or hydrolases).
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14FN3O3S2
- Molecular Weight : 403.45 g/mol
- CAS Number : 607703-62-8
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. For instance, derivatives have demonstrated strong inhibitory effects against urease and acetylcholinesterase. These activities suggest potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
3. Anticancer Activity
Thiadiazole derivatives have been explored for their anticancer properties. Studies have shown that certain modifications can enhance the cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways.
Case Study 1: Antibacterial Screening
In a study evaluating a series of thiadiazole derivatives, compounds with similar structures to the target compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values indicating significant potency in inhibiting bacterial growth .
Case Study 2: Enzyme Inhibition
A study focused on enzyme inhibition revealed that certain thiadiazole derivatives could inhibit urease with IC50 values as low as 2.14 µM. This suggests a promising avenue for developing drugs targeting urease-related pathologies .
Data Table: Biological Activities of Related Compounds
The biological activities of N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine are attributed to its structural features:
- Thiadiazole Ring : Known for its ability to interact with various biological targets.
- Sulfanyl Group : Enhances the lipophilicity and bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
